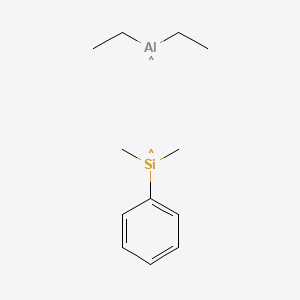![molecular formula C22H13NO2 B14410440 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 84373-10-4](/img/structure/B14410440.png)
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound featuring a fused ring system that includes both quinoline and indene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multicomponent reactions. One common method includes the reaction of Meldrum’s acid with benzaldehyde and naphthalene-2-amine in the presence of a catalyst such as PEG-400 . This method is advantageous due to its mild reaction conditions, good yields, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of environmentally friendly catalysts are likely to be employed. Industrial synthesis would focus on optimizing reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, which are critical in various biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Indene: A hydrocarbon with applications in the synthesis of various organic compounds.
Benzoquinoline: A derivative of quinoline with additional fused benzene rings, enhancing its chemical reactivity.
Uniqueness
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its fused ring system, which combines the properties of both quinoline and indene. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
84373-10-4 |
|---|---|
Molekularformel |
C22H13NO2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-benzo[f]quinolin-3-yl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,24H |
InChI-Schlüssel |
UFRSQDNSPROKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=C(C5=CC=CC=C5C4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
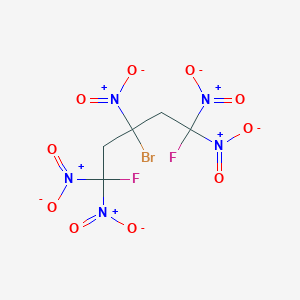
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
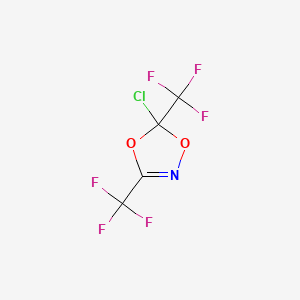
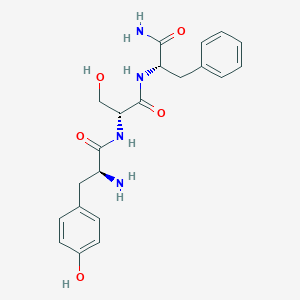
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
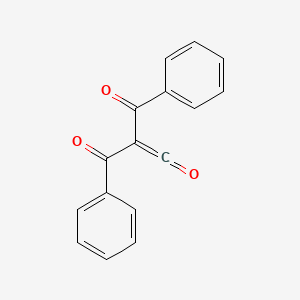
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)

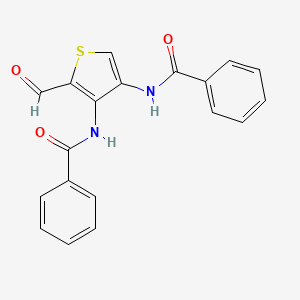
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
